3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine
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Overview
Description
3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: The chlorine atom at the 7-position can be introduced through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and the quinoline derivative.
N-Butylation: The final step involves the alkylation of the amine group with butyl halides under basic conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or acetonitrile, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, or receptors, leading to the inhibition of essential biological processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinacrine: Another antimalarial and antiparasitic agent with structural similarities.
Primaquine: An antimalarial drug with a quinoline core but different substituents.
Uniqueness
3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
5423-72-3 |
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Molecular Formula |
C14H18ClN3 |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C14H18ClN3/c1-2-3-6-17-14-10(8-16)9-18-13-7-11(15)4-5-12(13)14/h4-5,7,9H,2-3,6,8,16H2,1H3,(H,17,18) |
InChI Key |
LKEMVVCLTDWQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=CC(=CC2=NC=C1CN)Cl |
Origin of Product |
United States |
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